1-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}ethan-1-one
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Overview
Description
1-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}ethan-1-one is a synthetic organic compound that features a piperazine ring substituted with an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}ethan-1-one typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®.
Substitution on Piperazine: The piperazine ring is then functionalized with the oxazole moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclodehydration step and large-scale batch reactors for the substitution reactions.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazoles using reagents such as manganese dioxide.
Reduction: The compound can be reduced under hydrogenation conditions to modify the oxazole ring.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide, NiO₂, CuBr₂/DBU.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxazole ring typically yields oxazoles, while substitution reactions on the piperazine ring can yield a variety of functionalized derivatives .
Scientific Research Applications
1-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}ethan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Studies: It is used in research to understand the biological activities of oxazole derivatives, which have shown antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, serving as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets in biological systems. The oxazole moiety is known to interact with various enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
- 3-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(3-hydroxybenzyl)-5,5-dimethyl-2,4-imidazolidinedione .
- Aleglitazar : An antidiabetic drug containing an oxazole moiety .
- Ditazole : A platelet aggregation inhibitor with an oxazole ring .
Uniqueness
1-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the oxazole and piperazine rings provides a versatile scaffold for the development of new therapeutic agents .
Properties
Molecular Formula |
C12H20ClN3O2 |
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Molecular Weight |
273.76 g/mol |
IUPAC Name |
1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C12H19N3O2.ClH/c1-9-12(10(2)17-13-9)8-14-4-6-15(7-5-14)11(3)16;/h4-8H2,1-3H3;1H |
InChI Key |
KEQGJMBELZOVFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C.Cl |
Origin of Product |
United States |
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